The compound 4-amino-3-(trifluoromethoxy)benzoic acid, while not directly studied in the provided papers, is related to the broader class of compounds derived from 4-aminobenzoic acid. These derivatives have been synthesized and characterized for various applications, particularly in the pharmaceutical and chemical industries. The papers provided offer insights into the synthesis, structural characterization, and potential applications of similar compounds, which can be extrapolated to understand the properties and uses of 4-amino-3-(trifluoromethoxy)benzoic acid.
The applications of 4-aminobenzoic acid derivatives span across different fields, primarily in pharmaceuticals and chemical synthesis. For example, Schiff bases derived from 4-aminobenzoic acid have been synthesized and screened for antibacterial activity against medically important bacterial strains3. The study found that the antibacterial activity is dependent on the molecular structure of the compound, the solvent used, and the bacterial strain under consideration3. This suggests that 4-amino-3-(trifluoromethoxy)benzoic acid could also be explored for its antibacterial properties, given the influence of the trifluoromethoxy group on the compound's reactivity and solubility. Additionally, the synthesis of benzodiazepines using a trifluoroacetic acid catalyzed reaction indicates the potential for creating libraries of compounds for pharmaceutical exploration2. The structural characterization and spectroscopic studies of these derivatives provide a foundation for understanding their physical and chemical properties, which is essential for their application in material science, catalysis, and the extraction of toxic metals1.
4-Amino-3-(trifluoromethoxy)benzoic acid falls under the category of aromatic carboxylic acids. It is classified as a fluorinated organic compound due to the presence of trifluoromethoxy substituents. The compound has been studied for its biological properties and is considered a valuable building block in organic synthesis .
The synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:
In industrial settings, these processes are optimized for efficiency and purity, often employing continuous flow reactors and advanced purification techniques like chromatography .
The molecular structure of 4-amino-3-(trifluoromethoxy)benzoic acid can be described as follows:
The InChI Key for this compound is IXJFWBNYFTWBOR-UHFFFAOYSA-N, and its SMILES representation is C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)N
.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
4-Amino-3-(trifluoromethoxy)benzoic acid participates in several chemical reactions:
The mechanism of action for 4-amino-3-(trifluoromethoxy)benzoic acid involves its interaction with biological targets:
These interactions may modulate various biochemical pathways, making this compound relevant in drug design and development .
4-Amino-3-(trifluoromethoxy)benzoic acid has diverse applications across various fields:
This compound's unique structural features and reactivity make it a valuable asset in both research and industrial applications, highlighting its significance in advancing chemical sciences.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: